3-Acetyl-4-fluorobenzoic acid
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Overview
Description
3-Acetyl-4-fluorobenzoic acid is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and an acetyl group is attached to the benzene ring
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 3-acetyl-1,3,4-oxadiazolines, exhibit a wide spectrum of activities, mainly antibacterial, antifungal, antitubercular, antiprotozoal, anticancer, and anti-inflammatory .
Mode of Action
For instance, antibiotics, which include some fluorinated compounds, work by inhibiting DNA replication, protein biosynthesis, cell wall biosynthesis, and folic acid metabolism .
Biochemical Pathways
It’s known that 3-fluorobenzoic acid, a related compound, can be catabolized via the benzoate-degrading pathway . This pathway involves the hydroxylation of the substrate at either C-1/C-2 or C1/C6, yielding both 3-fluoro- and 5-fluoro-fluorocyclohexadiene cis,cis-1,2 .
Pharmacokinetics
A study on the in vivo metabolism of 4-fluorobenzoic acid, a related compound, found that it and one unidentified metabolite were detected together with the substrate . This suggests that 3-Acetyl-4-fluorobenzoic acid may also be metabolized in vivo, affecting its bioavailability.
Result of Action
It’s known that similar compounds, such as 3-acetyl-1,3,4-oxadiazolines, exhibit antimicrobial and antiprotozoal activity . This suggests that this compound may also have similar effects.
Action Environment
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs, making them likely to be recalcitrant in the environment or partially metabolized to a more toxic metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-fluorobenzoic acid typically involves the acylation of 4-fluorobenzoic acid. One common method is the Friedel-Crafts acylation, where 4-fluorobenzoic acid reacts with acetyl chloride in the presence of an acylation catalyst such as aluminum chloride. The reaction is carried out at a temperature range of 0°C to 100°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 4-fluorobenzoic acid.
Reduction: 3-(1-hydroxyethyl)-4-fluorobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
4-Fluorobenzoic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.
3-Acetylbenzoic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.
3-Acetyl-1,3,4-oxadiazoline derivatives: These compounds have a different core structure but share the acetyl group, offering different biological activities.
Uniqueness: 3-Acetyl-4-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the acetyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the acetyl group provides a site for further chemical modifications.
Properties
IUPAC Name |
3-acetyl-4-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQMOHIQAIRPQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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